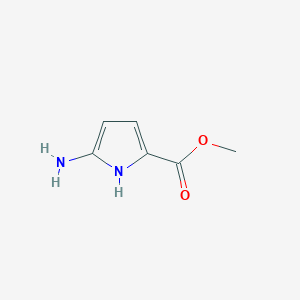

Methyl 5-amino-1H-pyrrole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

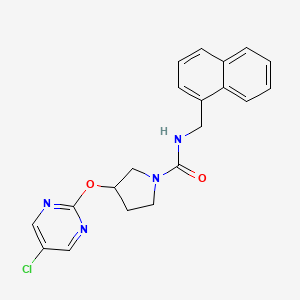

“Methyl 5-amino-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H8N2O2 . It is used as an intermediate in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of pyrrole derivatives, including “Methyl 5-amino-1H-pyrrole-2-carboxylate”, often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . Another method involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-1H-pyrrole-2-carboxylate” can be represented by the SMILES stringO=C(OC)C1=CC=C(N)N1C . The InChI key for this compound is FOMMUHAHRMAFSW-UHFFFAOYSA-N . Chemical Reactions Analysis

“Methyl 5-amino-1H-pyrrole-2-carboxylate” can undergo various chemical reactions. For instance, it can participate in the condensation of carboxylic acid moieties with substituted amines to form N-acyl derivatives of pyrrole . It can also undergo a Cu/ABNO-catalyzed aerobic oxidative coupling with diols .Physical And Chemical Properties Analysis

“Methyl 5-amino-1H-pyrrole-2-carboxylate” is a solid compound . It has a molecular weight of 140.14 . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .科学的研究の応用

Natural Product Isolation and Characterization

Pyrrole-2-carboxaldehyde derivatives, including Py-2-C, have been isolated from various natural sources such as fungi, plants (roots, leaves, and seeds), and microorganisms . Researchers study these compounds to understand their origins, structural characteristics, and biological functions. Py-2-C skeletons are essential components in several natural products, making them valuable targets for isolation and characterization.

Diabetes Research and Biomarkers

Py-2-C is closely linked to diabetes research. The well-known diabetes molecular marker, pyrraline , is produced in vivo through sequential reactions involving the Py-2-C skeleton. These reactions occur when glucose reacts with amino acids. Researchers investigate Py-2-C derivatives to better understand their role in diabetes progression and early detection .

Organic Synthesis and Medicinal Chemistry

Methyl 5-amino-1H-pyrrole-2-carboxylate serves as a building block in organic synthesis. Chemists utilize it to create more complex molecules, including pharmaceuticals. Its unique structure makes it valuable for designing novel drug candidates or modifying existing ones. Researchers explore its reactivity and potential applications in medicinal chemistry.

Antitumor and Anticancer Properties

Pyrrole subunits exhibit diverse applications in therapeutically active compounds. Some Py-2-C derivatives may possess antitumor properties. Investigating their effects on cancer cells and understanding their mechanisms of action could lead to the development of targeted therapies .

Flavor and Fragrance Industry

Certain Py-2-C derivatives contribute to the flavor and fragrance industry. For instance, benzhydryl 1H-pyrrole-2-carboxylate and other related compounds exhibit sweet and acid aromas. Researchers study their olfactory characteristics and potential applications in perfumes, food additives, and other scented products .

Material Science and Surface Modification

Researchers explore the use of Py-2-C derivatives in material science. Their unique chemical properties may allow for surface modification of materials, such as coatings, films, or sensors. Investigating their interactions with surfaces and substrates could lead to innovative applications in materials engineering .

Safety and Hazards

“Methyl 5-amino-1H-pyrrole-2-carboxylate” is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is also classified as a non-combustible, acute toxic Cat.3, which includes toxic hazardous materials or hazardous materials causing chronic effects . The compound is labeled with the GHS05 pictogram, indicating that it is corrosive .

将来の方向性

作用機序

Mode of Action

It is known that pyrrole derivatives can interact with multiple receptors, which could potentially lead to a variety of biological activities .

Biochemical Pathways

Pyrrole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 14014 , which may influence its bioavailability.

Result of Action

Pyrrole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

methyl 5-amino-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMMUHAHRMAFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1H-pyrrole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2762949.png)

![1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2762951.png)

![7-methyl-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2762952.png)

![1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2762955.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2762956.png)

![N-(3-Ethoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2762957.png)

![4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2762967.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2762969.png)